1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride is a chemical compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is known for its potential as an inhibitor of protein kinase B (PKB or Akt), which plays a crucial role in intracellular signaling pathways that regulate cell growth and survival .
Mechanism of Action
Target of Action
The primary target of “1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride” is Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of PKB signaling, which can lead to the inhibition of cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the activation of PI3K . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variations of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound can lead to the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
The synthesis of 1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with piperidine derivatives under specific conditions. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Industrial production methods often optimize these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Scientific Research Applications
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-(Pyrimidin-4-yl)piperidin-4-amine dihydrochloride can be compared to other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit protein kinase B but differ in their molecular structure and binding affinity.
1-(Pyrimidin-2-yl)piperidin-4-amine hydrochloride: This compound has a similar core structure but varies in its substituents and specific applications.
The uniqueness of this compound lies in its specific binding affinity and selectivity for protein kinase B, making it a promising candidate for targeted cancer therapies .
Properties
IUPAC Name |
1-pyrimidin-4-ylpiperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c10-8-2-5-13(6-3-8)9-1-4-11-7-12-9;;/h1,4,7-8H,2-3,5-6,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWDWPFCQGWRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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